![molecular formula C25H23ClN6O B2406446 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 1326891-23-9](/img/structure/B2406446.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the compound could have interesting chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the piperazinyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent. Researchers designed and synthesized a series of novel derivatives, including the compound , and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several exhibited significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells, making them promising candidates for further development.
Trazodone-Related Applications
The compound’s structure suggests a resemblance to trazodone, a medication primarily used to treat depression and anxiety. While the specific applications of this similarity are not explicitly documented, it may be worth exploring its potential in related therapeutic areas .
Pyrazine and Pyrazinamide Analogs
Given its pyrazine-based structure, this compound shares similarities with pyrazinamide (PZA), a front-line prodrug used in tuberculosis (TB) treatment. Analogues of PZA have demonstrated higher anti-TB activity against Mycobacterium tuberculosis H37Rv. For instance, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited potent anti-mycobacterial effects . Further exploration of this compound’s anti-TB potential is warranted.
Novel 2-Alkyloxypyridine-3-carbonitriles
The compound’s linkage to pyrenyl-pyrazole functions suggests potential applications in novel chemical structures. Researchers have synthesized related compounds via reactions with different methyl aryl ketones. While the exact applications remain to be elucidated, spectroscopic and elemental analyses confirm their existence .
Docking Studies and Molecular Interactions
The compound’s suitability for further development can be assessed through docking studies, which reveal its interactions with relevant targets. Investigating its binding affinity and potential mechanisms of action may guide future research.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGESOIEFBCEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


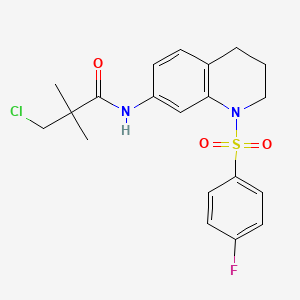
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
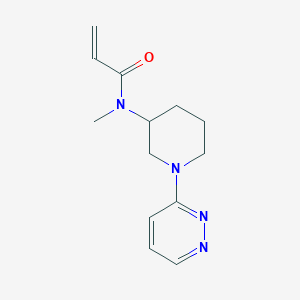
![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
![(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2406375.png)
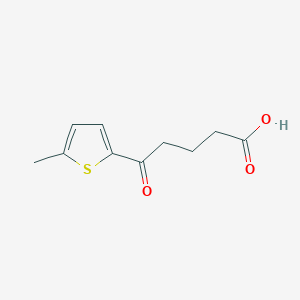
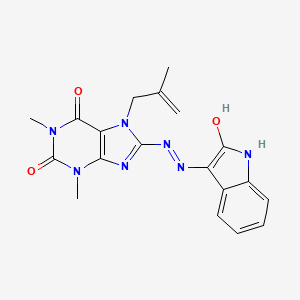
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)
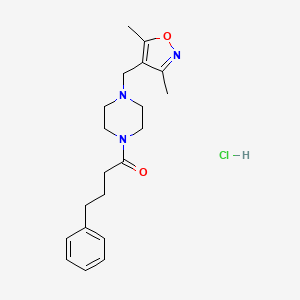
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
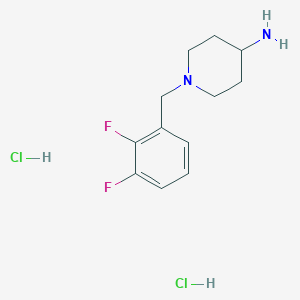
![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)